molecular formula C20H17FN2O2S B2408827 3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide CAS No. 478246-47-8

3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide

Cat. No.: B2408827
CAS No.: 478246-47-8
M. Wt: 368.43
InChI Key: XEKIUFWQTGGNHT-WSDLNYQXSA-N
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Description

3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C20H17FN2O2S and its molecular weight is 368.43. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-14-2-4-15(5-3-14)12-22-23-20(24)19-18(10-11-26-19)25-13-16-6-8-17(21)9-7-16/h2-12H,13H2,1H3,(H,23,24)/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIUFWQTGGNHT-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C20_{20}H17_{17}FN2_2O2_2S
  • Molar Mass : 368.42 g/mol
  • CAS Number : 478246-47-8

Synthesis

The compound is synthesized through the reaction of thiophene-2-carboxylic acid derivatives with hydrazine hydrate, followed by the introduction of various substituents to enhance its biological activity. This method allows for the creation of derivatives that may exhibit improved pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds derived from thiophene-2-carbohydrazide have shown activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The antiproliferative efficacy was compared to doxorubicin, a standard chemotherapeutic agent, indicating promising potential for therapeutic applications .

The biological activity of this compound is believed to involve:

  • Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways.
  • Inhibition of Enzymes : It may inhibit specific enzymes involved in tumor progression and metastasis.
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to key proteins, suggesting a mechanism that could disrupt cancer cell proliferation .

Case Studies

  • Antitumor Activity : A study focused on the synthesis of thiophene-based hydrazones demonstrated significant cytotoxic effects on MCF7 and HCT116 cells, with some derivatives exhibiting IC50 values comparable to established anticancer drugs .
  • Antimicrobial Effects : Thiophene derivatives have been investigated for their antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. These compounds showed minimum inhibitory concentration (MIC) values ranging from 2–5 μg/mL, indicating strong antibacterial activity .

Research Findings

Study FocusFindings
Antiproliferative EffectsSignificant activity against MCF7 and HCT116 cell lines; IC50 values comparable to doxorubicin .
Antimicrobial ActivityEffective against E. coli and S. aureus; MIC values between 2–5 μg/mL .
Binding AffinityStrong interactions with target proteins observed in molecular docking studies .

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